molecular formula C18H19F3N2O2 B2792222 Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate CAS No. 1260658-24-9

Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate

カタログ番号 B2792222
CAS番号: 1260658-24-9
分子量: 352.357
InChIキー: YHOQROINLXSWAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of B cells, and its inhibition has shown potential in the treatment of various B cell malignancies and autoimmune diseases.

作用機序

Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways involved in B cell activation and proliferation. This leads to a reduction in the number of B cells and a decrease in the production of autoantibodies in autoimmune diseases.
Biochemical and Physiological Effects:
Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects. In clinical trials, Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate has demonstrated dose-dependent inhibition of BTK and significant reductions in the number of circulating B cells and autoantibodies in patients with B cell malignancies and autoimmune diseases.

実験室実験の利点と制限

Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate has several advantages for lab experiments, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing and monitoring in animal studies.

将来の方向性

There are several future directions for the development of Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate. One area of focus is the optimization of dosing and scheduling for maximal efficacy and minimal toxicity. Another area is the exploration of combination therapies with other agents, such as immune checkpoint inhibitors, to enhance the anti-tumor activity of Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate. Additionally, there is a need for further studies to investigate the potential of Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate in other B cell malignancies and autoimmune diseases.

合成法

The synthesis of Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate involves a multi-step process, starting with the reaction of 4-methyl-2-pyridinamine with 2-(trifluoromethyl)benzoyl chloride to obtain 4-methyl-2-(2-(trifluoromethyl)phenyl)pyridine. This intermediate is then reacted with tert-butyl N-carbamate to form Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate. The final product is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate has been extensively studied for its potential in the treatment of B cell malignancies and autoimmune diseases. In preclinical studies, Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate has shown potent inhibition of BTK and suppression of B cell activation and proliferation. It has also demonstrated efficacy in various animal models of B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma.

特性

IUPAC Name

tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c1-12-9-10-22-15(11-12)23(16(24)25-17(2,3)4)14-8-6-5-7-13(14)18(19,20)21/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOQROINLXSWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C2=CC=CC=C2C(F)(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53414830

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。